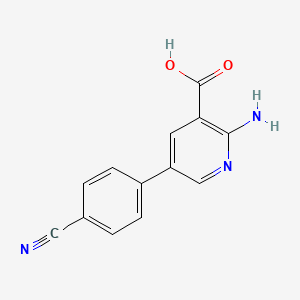
4-(2-Formylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Formylphenyl)picolinic acid, 95% (4-FPPA) is an organic compound that is widely used in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.11 g/mol. 4-FPPA is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been used in the development of new drugs. In addition, 4-FPPA has been used in the study of enzyme inhibition and protein-protein interactions.
科学的研究の応用
4-(2-Formylphenyl)picolinic acid, 95% has been used in a number of scientific research applications, including the development of new drugs and the study of enzyme inhibition and protein-protein interactions. 4-(2-Formylphenyl)picolinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been used in the study of enzyme inhibition and protein-protein interactions, as it can act as an inhibitor of certain enzymes.
作用機序
The mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 4-(2-Formylphenyl)picolinic acid, 95% acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)picolinic acid, 95% are not well understood. However, it has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to inhibit certain enzymes, such as proteases and phosphatases.
実験室実験の利点と制限
The main advantage of using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments is that it is a relatively inexpensive compound and is widely available. In addition, 4-(2-Formylphenyl)picolinic acid, 95% is soluble in water, which makes it easy to use and work with. However, there are some limitations to using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very stable and can decompose if exposed to light or heat.
将来の方向性
There are a number of potential future directions for the use of 4-(2-Formylphenyl)picolinic acid, 95% in scientific research. For example, further research could be done to better understand the mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. In addition, 4-(2-Formylphenyl)picolinic acid, 95% could be used to develop new drugs and to study enzyme inhibition and protein-protein interactions. Finally, 4-(2-Formylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins, as well as the regulation of gene expression.
合成法
4-(2-Formylphenyl)picolinic acid, 95% can be synthesized from 4-formylphenol, which is a commercially available compound, and picolinic acid, which is a naturally occurring compound. The synthesis of 4-(2-Formylphenyl)picolinic acid, 95% involves the reaction of 4-formylphenol with picolinic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 100°C and yields 4-(2-Formylphenyl)picolinic acid, 95% in a purity of 95%.
特性
IUPAC Name |
4-(2-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVSYTVPMOGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














